2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethoxy groups, and a methoxyphenol moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 3-chlorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride (AlCl3).
Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Final Coupling: The final step involves coupling the isoquinoline derivative with 5-methoxyphenol under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The phenolic hydroxyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
Scientific Research Applications
2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol has been investigated for various scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and natural product analogs.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s isoquinoline core is of interest for developing new therapeutic agents targeting neurological disorders and cardiovascular diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting neuroprotective effects. Additionally, it can inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and oxidative stress.
Comparison with Similar Compounds
2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol can be compared with other isoquinoline derivatives, such as:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound shares a similar isoquinoline core but differs in the substitution pattern, affecting its biological activity and pharmacokinetic properties.
1-(3,4-Dimethoxyphenyl)-2-(3-chlorophenyl)ethanone: This compound has a different core structure but similar functional groups, leading to distinct chemical reactivity and applications.
6,7-Dimethoxy-1-(3-chlorophenyl)-3,4-dihydroisoquinoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO4/c1-29-20-8-7-18(22(28)13-20)15-27-10-9-16-12-23(30-2)24(31-3)14-21(16)25(27)17-5-4-6-19(26)11-17/h4-8,11-14,25,28H,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQTWCRNUUAREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.